molecular formula C8H6N4O B6271149 2-azido-4-methoxybenzonitrile CAS No. 1509542-31-7

2-azido-4-methoxybenzonitrile

Cat. No. B6271149
CAS RN: 1509542-31-7
M. Wt: 174.2
InChI Key:
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Description

2-azido-4-methoxybenzonitrile (2-AMBN) is an organic molecule that has been used for a variety of scientific research applications. It is a useful compound for its ability to react with other molecules, allowing for the synthesis of new compounds. 2-AMBN has been studied in the fields of biochemistry, physiology, and medicinal chemistry.

Scientific Research Applications

2-azido-4-methoxybenzonitrile has been used in a variety of scientific research applications. It has been studied for its ability to react with other molecules, allowing for the synthesis of new compounds. It has also been used as a reagent in medicinal chemistry, as it can be used to synthesize compounds with potential therapeutic applications. Additionally, it has been used in biochemistry and physiology research, as it can be used to study the mechanism of action of various biological processes.

Mechanism of Action

2-azido-4-methoxybenzonitrile is a reactive molecule that can react with other molecules. It has been studied for its ability to form covalent bonds with other molecules, allowing for the synthesis of new compounds. It can also react with nucleophiles, such as amines, to form amide bonds. Additionally, it can react with electrophiles, such as alkenes, to form alkyl halides.
Biochemical and Physiological Effects
2-azido-4-methoxybenzonitrile has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, it has been shown to interact with certain receptors, such as the estrogen receptor. It has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-azido-4-methoxybenzonitrile is a useful compound for laboratory experiments due to its high reactivity and its ability to form covalent bonds with other molecules. Additionally, it is relatively inexpensive and easy to obtain. However, it is a hazardous compound and should be handled with care. Additionally, it is highly reactive and can react with other molecules, which can lead to unwanted side reactions.

Future Directions

The future of 2-azido-4-methoxybenzonitrile research is promising. It has been studied for its potential therapeutic applications, such as its ability to inhibit the activity of certain enzymes and interact with certain receptors. Additionally, it has been studied for its potential use in the synthesis of new compounds. Additionally, its antioxidant and anti-inflammatory properties make it a promising compound for further research. Finally, its ability to form covalent bonds with other molecules makes it a useful tool for the synthesis of new compounds.

Synthesis Methods

2-azido-4-methoxybenzonitrile is synthesized from 4-methoxybenzonitrile and sodium azide. The reaction is conducted in an aqueous solution of sodium hydroxide, which acts as a catalyst. The reaction proceeds as follows: 4-methoxybenzonitrile + sodium azide → 2-azido-4-methoxybenzonitrile + sodium hydroxide. The reaction is highly efficient, with yields of up to 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-4-methoxybenzonitrile involves the conversion of 4-methoxybenzonitrile to 2-azido-4-methoxybenzonitrile through a series of reactions.", "Starting Materials": [ "4-methoxybenzonitrile", "Sodium azide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzonitrile in sulfuric acid and add sodium nitrite to the solution to form the diazonium salt.", "Step 2: Add sodium azide to the diazonium salt solution to form the azide intermediate.", "Step 3: Add hydrochloric acid to the azide intermediate to form the corresponding amine.", "Step 4: Add sodium hydroxide to the amine solution to form the final product, 2-azido-4-methoxybenzonitrile.", "Step 5: Purify the product by recrystallization from ethanol." ] }

CAS RN

1509542-31-7

Molecular Formula

C8H6N4O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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